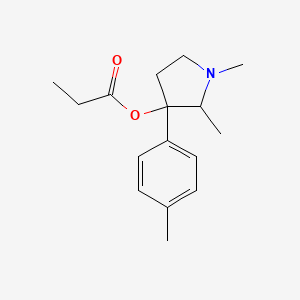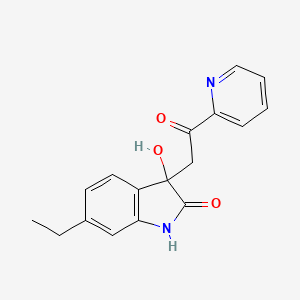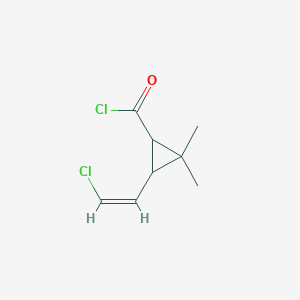
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) is an organic compound characterized by its unique cyclopropane ring structure and the presence of a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) typically involves the reaction of cyclopropanecarbonyl chloride with 3-(2-chloroethenyl)-2,2-dimethylcyclopropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and phosphorus trichloride, which facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The presence of the double bond in the 2-chloroethenyl group allows for addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Electrophiles like bromine or hydrogen chloride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while addition reactions can lead to the formation of halogenated compounds.
Aplicaciones Científicas De Investigación
Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) exerts its effects involves the interaction of its reactive groups with target molecules. The carbonyl chloride group can form covalent bonds with nucleophiles, while the double bond in the 2-chloroethenyl group can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparación Con Compuestos Similares
Cyclopropanecarbonyl chloride: Lacks the 2-chloroethenyl group, making it less reactive in certain types of reactions.
3-(2-chloroethenyl)-2,2-dimethylcyclopropane: Does not contain the carbonyl chloride group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness: Cyclopropanecarbonyl chloride, 3-(2-chloroethenyl)-2,2-dimethyl-(9CI) is unique due to the combination of its reactive carbonyl chloride group and the presence of a double bond in the 2-chloroethenyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
Propiedades
Fórmula molecular |
C8H10Cl2O |
|---|---|
Peso molecular |
193.07 g/mol |
Nombre IUPAC |
3-[(Z)-2-chloroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3/b4-3- |
Clave InChI |
CCUFFWLWKKMZKO-ARJAWSKDSA-N |
SMILES isomérico |
CC1(C(C1C(=O)Cl)/C=C\Cl)C |
SMILES canónico |
CC1(C(C1C(=O)Cl)C=CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
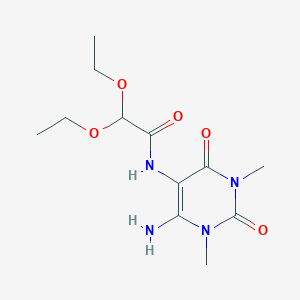
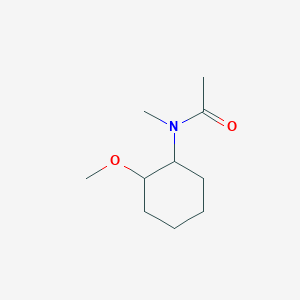
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
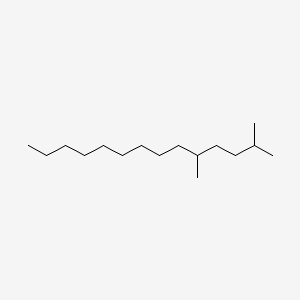
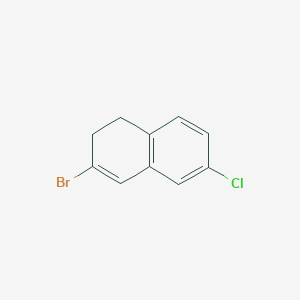
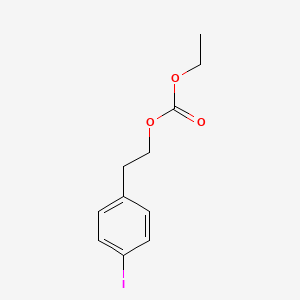
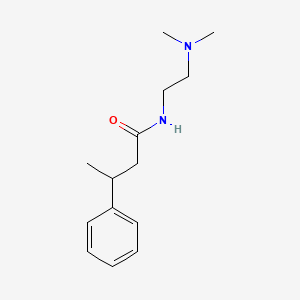
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
